molecular formula C6H6ClF3N2O2S B15111873 5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride

5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B15111873
M. Wt: 262.64 g/mol
InChI Key: RZJDLJLPZIVEMZ-UHFFFAOYSA-N
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Description

5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound known for its unique structure and properties. It contains a pyrazole ring substituted with a methyl group at the 5-position and a trifluoroethyl group at the 1-position. The sulfonyl chloride functional group at the 4-position makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, reacting 1,3-diketone with hydrazine hydrate under reflux conditions yields the pyrazole ring.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution using 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate.

    Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This can be achieved by reacting the pyrazole derivative with chlorosulfonic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride may be employed.

Major Products

    Sulfonamides: Formed through nucleophilic substitution with amines.

    Sulfonate Esters: Formed through reaction with alcohols.

    Thioethers: Formed through reaction with thiols.

Scientific Research Applications

5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of enzyme inhibitors and other biologically active molecules.

    Medicine: It serves as a building block for the synthesis of drugs with potential therapeutic effects.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in the synthesis of various derivatives with desired properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid
  • 5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde
  • 5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-amine

Uniqueness

The presence of the sulfonyl chloride group in 5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride distinguishes it from other similar compounds. This functional group imparts unique reactivity, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C6H6ClF3N2O2S

Molecular Weight

262.64 g/mol

IUPAC Name

5-methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride

InChI

InChI=1S/C6H6ClF3N2O2S/c1-4-5(15(7,13)14)2-11-12(4)3-6(8,9)10/h2H,3H2,1H3

InChI Key

RZJDLJLPZIVEMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CC(F)(F)F)S(=O)(=O)Cl

Origin of Product

United States

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